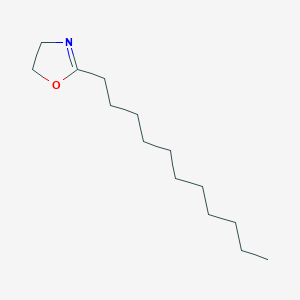

2-Undecyl-2-oxazoline

Description

Significance of the 2-Oxazoline Scaffold in Organic Synthesis and Polymer Science

In organic synthesis, the 2-oxazoline group is a valuable directive and protective group. Its true prominence, however, is realized in polymer science. The cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines, a process studied since 1966, allows for the creation of well-defined polymers with controlled molecular weights and low dispersity. rsc.orgresearchgate.net This "living" polymerization technique enables the synthesis of a wide array of polymer architectures, including homopolymers, random and block copolymers, and star-shaped polymers. mdpi.comtandfonline.com

The properties of the resulting poly(2-oxazoline)s can be finely tuned by altering the substituent at the 2-position of the oxazoline (B21484) ring. researchgate.net This versatility has led to the development of polymers with a broad spectrum of characteristics, from hydrophilic to hydrophobic, and has opened up applications in fields such as biomedical materials, drug delivery, and surface coatings. researchgate.netnih.gov

Overview of 2-Undecyl-2-oxazoline within the Family of 2-Substituted Oxazolines

This compound is a derivative of 2-oxazoline featuring a long, eleven-carbon alkyl chain (undecyl group) at the 2-position. This defining feature places it firmly in the category of hydrophobic 2-substituted oxazolines. Its synthesis is commonly achieved through the reaction of lauric acid or its esters with ethanolamine (B43304). prepchem.comgoogle.com

The presence of the long undecyl side chain imparts distinct properties to both the monomer and its corresponding polymer, poly(this compound). Unlike its counterparts with shorter alkyl chains, such as 2-methyl-2-oxazoline (B73545) or 2-ethyl-2-oxazoline (B78409) which produce hydrophilic polymers, this compound gives rise to a highly hydrophobic and semi-crystalline polymer. researchgate.netcore.ac.uk This contrast is fundamental to its application in creating materials with specific surface properties and in the formation of amphiphilic block copolymers.

The table below provides a comparative overview of this compound with other common 2-alkyl-2-oxazolines, highlighting the influence of the side-chain length on the resulting polymer's properties.

| Monomer | Side Chain | Resulting Polymer | Key Polymer Property |

| 2-Methyl-2-oxazoline | Methyl | Poly(2-methyl-2-oxazoline) | Hydrophilic |

| 2-Ethyl-2-oxazoline | Ethyl | Poly(2-ethyl-2-oxazoline) | Hydrophilic |

| 2-Isopropyl-2-oxazoline | Isopropyl | Poly(2-isopropyl-2-oxazoline) | Thermoresponsive |

| 2-Butyl-2-oxazoline | Butyl | Poly(2-butyl-2-oxazoline) | Hydrophobic |

| This compound | Undecyl | Poly(this compound) | Highly Hydrophobic, Crystalline |

Scope of Academic Research on this compound

Academic research on this compound primarily focuses on its use as a hydrophobic building block in polymer synthesis. The resulting polymer, poly(this compound), is a subject of investigation for its crystalline nature and its application in creating materials with low surface energy, suitable for coatings and adhesives. researchgate.net

A significant area of research involves the synthesis of amphiphilic block copolymers. In these structures, a hydrophobic block of poly(this compound) is combined with a hydrophilic block, such as poly(2-ethyl-2-oxazoline). These copolymers can self-assemble in solution to form micelles and other nanostructures, which are of interest for applications in drug delivery and nanotechnology. evitachem.com

Furthermore, studies have explored the selective hydrolysis of block copolymers containing poly(this compound). ugent.be This process can be used to create novel polymer architectures with tailored functionalities. The thermal and mechanical properties of polymers and copolymers containing this compound are also actively investigated to establish structure-property relationships that can guide the design of new materials. core.ac.uk

Compound Information

Structure

3D Structure

Properties

CAS No. |

10431-84-2 |

|---|---|

Molecular Formula |

C14H27NO |

Molecular Weight |

225.37 g/mol |

IUPAC Name |

2-undecyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C14H27NO/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h2-13H2,1H3 |

InChI Key |

OCSXKMIYKAIBCF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC1=NCCO1 |

Canonical SMILES |

CCCCCCCCCCCC1=NCCO1 |

Other CAS No. |

10431-84-2 |

Origin of Product |

United States |

Synthesis of 2 Undecyl 2 Oxazoline Monomer

Established Synthetic Pathways for 2-Substituted Oxazolines

Nitrile-Based Cyclization Strategies

A prevalent method for synthesizing 2-substituted-2-oxazolines involves the reaction of nitriles with amino alcohols. organic-chemistry.orgresearchgate.net This approach is versatile and can be adapted for a variety of alkyl or aryl substituents. The reaction typically proceeds via the formation of an N-(2-hydroxyethyl)amide intermediate, which then undergoes cyclization to the oxazoline (B21484). mdpi.com

Several variations of this strategy exist:

Metal- and Catalyst-Free Synthesis: It is possible to achieve the synthesis of 2-(hetero)aryloxazolines from nitriles and amino alcohols without the use of metals or catalysts, with good to excellent yields. organic-chemistry.org This method is advantageous for its simplicity and reduced potential for metal contamination.

Copper-NHC Complexes: The use of copper-N-heterocyclic carbene (NHC) complexes as catalysts allows the reaction to proceed under milder conditions than previously reported methods, making it a less wasteful process. organic-chemistry.org

Reaction with Amino Alcohols: A common approach involves the condensation of a nitrile with an amino alcohol, such as 1-amino-2-ethanol, often at elevated temperatures of 120-140°C. researchgate.net

A general reaction scheme for the nitrile-based synthesis of a 2-alkyl-2-oxazoline is as follows:

R-C≡N + HO-CH₂-CH₂-NH₂ → R-C(=O)NH-CH₂-CH₂-OH → 2-Alkyl-2-oxazoline + H₂O

Alternative Cyclization Methodologies

Beyond nitrile-based strategies, several other effective methods for the synthesis of 2-substituted-2-oxazolines have been developed. These alternatives often utilize different starting materials and reaction conditions.

Dehydrative Cyclization of N-(2-hydroxyethyl)amides: This is a highly effective method that can produce oxazolines in high yields under mild conditions. evitachem.commdpi.com The reaction can be promoted by reagents like triflic acid (TfOH), which facilitates the removal of a water molecule to drive the cyclization. mdpi.com This method is tolerant of various functional groups and generates only water as a byproduct. mdpi.com

From Carboxylic Acid Derivatives and Aldehydes: The coupling of amino alcohols with carboxylic acid derivatives is a common route. mdpi.com Additionally, both aromatic and aliphatic aldehydes can be converted to their corresponding 2-aryl and 2-alkyl-2-oxazolines by reacting them with 2-aminoethanol in the presence of reagents like 1,3-diiodo-5,5-dimethylhydantoin. organic-chemistry.org

From Thioamides: A two-step process involving the transamidation of thioamides with 2-aminoethanol, followed by cyclodehydrosulfurization of the resulting N-(β-hydroxyethyl)thioamide, provides an efficient synthesis of 2-oxazolines under mild conditions. organic-chemistry.org

Palladium-Catalyzed Three-Component Coupling: Aryl halides, amino alcohols, and tert-butyl isocyanide can be coupled in a three-component reaction under palladium catalysis to yield oxazolines in excellent yields. organic-chemistry.org

Reaction of Lauric Acid Methyl Ester with Ethanolamine (B43304): One specific method for synthesizing 2-undecyl-2-oxazoline involves reacting lauric acid methyl ester with ethanolamine in the presence of titanium tetraacetate. prepchem.com

Specific Considerations for the Undecyl Moiety Integration

The incorporation of the long, hydrophobic undecyl chain into the 2-oxazoline structure presents specific considerations during synthesis. The undecyl group, being a saturated eleven-carbon chain, significantly influences the physical properties of both the monomer and the resulting polymer.

The synthesis of poly(this compound) is of particular interest due to the properties conferred by the long aliphatic side chain. researchgate.net These polymers are often hydrophobic and crystalline, making them suitable for applications such as low surface energy coatings and the formation of amphiphilic structures. researchgate.net The synthesis of the monomer is a crucial first step in obtaining these well-defined polymers. The presence of the long undecyl chain may necessitate specific reaction conditions to ensure complete reaction and high yields. For instance, elevated temperatures in the range of 100-150°C are often employed to promote the cyclization reaction. evitachem.com

Optimization of Monomer Synthesis Yield and Purity for Polymerization

For the successful synthesis of well-defined polymers, the purity of the this compound monomer is of paramount importance. The living cationic ring-opening polymerization (CROP) of 2-oxazolines is a sensitive process, and impurities can lead to premature termination of the growing polymer chains, resulting in polymers with broad molecular weight distributions and uncontrolled chain lengths. mdpi.commdpi.com

Key aspects of optimizing the monomer synthesis include:

Reaction Conditions: Fine-tuning reaction parameters such as temperature, reaction time, and catalyst choice can significantly impact the yield and purity of the monomer. For example, using dehydrating agents or Lewis acids can enhance the reaction rate and yield. evitachem.com

Purification: After synthesis, rigorous purification of the monomer is essential. Distillation is a common method used to purify 2-oxazoline monomers. researchgate.net

Catalyst Systems: The choice of catalyst can influence the reaction's efficiency and the purity of the final product. While some methods are catalyst-free, others benefit from catalysts like copper-NHC complexes or titanium tetraacetate to improve reaction conditions and yields. organic-chemistry.orgprepchem.com

The following table summarizes various synthetic approaches for 2-substituted oxazolines, which are applicable to the synthesis of this compound:

| Starting Materials | Key Reagents/Catalysts | Reaction Type | Reference |

| Nitriles and Amino Alcohols | None (metal/catalyst-free) | Cyclization | organic-chemistry.org |

| Nitriles and Amino Alcohols | Copper-NHC complexes | Catalytic Cyclization | organic-chemistry.org |

| N-(2-hydroxyethyl)amides | Triflic Acid (TfOH) | Dehydrative Cyclization | mdpi.com |

| Aldehydes and 2-Aminoethanol | 1,3-diiodo-5,5-dimethylhydantoin | Cyclization | organic-chemistry.org |

| Thioamides and 2-Aminoethanol | None specified | Transamidation and Cyclodehydrosulfurization | organic-chemistry.org |

| Lauric Acid Methyl Ester and Ethanolamine | Titanium tetraacetate | Condensation and Cyclization | prepchem.com |

Polymerization of 2 Undecyl 2 Oxazoline

Cationic Ring-Opening Polymerization (CROP) of 2-Oxazolines

The mechanism of CROP for 2-oxazolines has been extensively studied to understand and optimize the synthesis of well-defined polymers. It involves the interaction of electrophilic initiators with the nucleophilic monomer, leading to the formation of a propagating species that can be either ionic or covalent in nature.

The initiation of CROP begins with a nucleophilic attack by the nitrogen atom of the 2-undecyl-2-oxazoline monomer on an electrophilic initiator. nih.gov This reaction forms a cationic oxazolinium species, which is the active center for polymerization. nih.govresearchgate.net A wide array of electrophilic initiators can be used, with the choice of initiator significantly influencing the polymerization kinetics and the characteristics of the resulting polymer. researchgate.netvt.edu

Common classes of initiators include:

Alkylating Agents : These are the most frequently used initiators and include alkyl sulfonates (such as tosylates and triflates) and alkyl halides (like iodides and bromides). nih.govresearchgate.net Methyl tosylate (MeOTs) and methyl triflate (MeOTf) are particularly common due to their high chemical stability and efficiency in starting the polymerization. nih.govacs.org

Protic Acids : Strong acids can also initiate the polymerization. researchgate.net

Lewis Acids : Both organic and inorganic Lewis acids are effective initiators. nih.gov

For a polymerization to be well-controlled, the rate of initiation should ideally be faster than or equal to the rate of propagation. tu-dresden.de Slow initiation can lead to a broader distribution of molecular weights in the final polymer. nih.gov Highly reactive electrophiles, such as triflates, can even enable polymerization at room temperature, whereas many other initiators require elevated temperatures. nih.gov

Table 1: Common Electrophilic Initiators for CROP of 2-Oxazolines

| Initiator Class | Specific Examples | Characteristics |

| Alkyl Sulfonates | Methyl tosylate (MeOTs), Methyl triflate (MeOTf), p-Nitrobenzene sulfonates (nosylates) | Highly efficient, lead to fast initiation, widely used. researchgate.netnih.gov |

| Alkyl Halides | Methyl iodide, Benzyl (B1604629) bromide, Benzyl chloride | Effectiveness depends on the halide; iodides are generally more reactive than bromides or chlorides. nih.govvt.edusemanticscholar.org |

| Acids | Protic acids, Lewis acids | Can initiate polymerization but may be less common for achieving high control. researchgate.net |

| Rare-Earth Metal Triflates | Scandium triflate (Sc(OTf)₃) | Show high catalytic efficiency, sometimes exceeding that of traditional initiators like MeOTs. rsc.org |

Following initiation, the polymer chain grows through a propagation step where monomer molecules successively add to the active chain end. researchgate.net This process involves the nucleophilic attack of an incoming this compound monomer on the electrophilic carbon atom of the terminal oxazolinium ring. researchgate.net

A key feature of 2-oxazoline CROP is the equilibrium between two types of propagating species: a reactive ionic (cationic) oxazolinium species and a dormant covalent species. nih.govresearchgate.netresearchgate.net

Ionic Propagation : The active species is a cationic oxazolinium ring at the end of the polymer chain. This is generally considered the primary pathway for chain growth. researchgate.net

Covalent Propagation : The counterion from the initiator can form a covalent bond with the carbon atom of the oxazolinium ring, temporarily deactivating it. researchgate.net

The position of this equilibrium is critical and is influenced by several factors:

Initiator/Counterion : Stronger alkylating agents with good leaving groups (e.g., triflates, tosylates, iodides) favor the formation of the ionic species, leading to faster polymerization. researchgate.net Weaker agents with less nucleofugic counterions (e.g., chlorides, bromides) tend to shift the equilibrium toward the covalent form, resulting in slower polymerization rates. vt.eduresearchgate.net

Solvent Polarity : More polar solvents, such as acetonitrile, stabilize the ionic species and thus accelerate propagation. nih.govtu-dresden.de In less polar solvents, the covalent species may be more prevalent. nih.gov

Monomer Structure : The substituent at the 2-position (in this case, the undecyl group) can have an electronic or steric influence. However, for long alkyl chains like undecyl, the effect on propagation kinetics is generally considered marginal compared to shorter chains like methyl or ethyl. researchgate.net

Due to the living nature of the CROP of 2-oxazolines, the polymerization does not terminate spontaneously. Instead, it remains active until a specific terminating agent is intentionally introduced. nih.govcore.ac.uk This allows for the precise control of the polymer chain length and the introduction of specific functional groups at the chain end (ω-terminus). nih.govresearchgate.net

Termination occurs when a nucleophile is added to the reaction, which attacks the electrophilic cationic chain end, rendering it inactive. researchgate.netcore.ac.uk A wide variety of nucleophiles can serve as terminating agents, enabling the synthesis of polymers with diverse end-group functionalities.

Common terminating agents include:

Water or Hydroxides : Using water, methanolic potassium hydroxide (B78521), or aqueous sodium carbonate results in a hydroxyl (-OH) end group. researchgate.netnih.gov

Amines : Primary and secondary amines (e.g., piperidine, morpholine, piperazine (B1678402) derivatives) are highly efficient terminators that yield amine-functionalized polymers. researchgate.netresearchgate.net

Thiols and Thiolates : These sulfur-based nucleophiles can be used to introduce thiol or thioether end groups. nih.govrsc.org

Carboxylates : Carboxylic acids or their salts can terminate the polymerization, leading to ester linkages at the chain end. researchgate.netresearchgate.net

Other Nucleophiles : Agents like sodium azide (B81097) can be used to introduce azide functionalities, which are useful for subsequent "click" chemistry reactions. researchgate.net

Table 2: Selected Terminating Agents and Resulting End-Groups

| Terminating Agent | Chemical Class | Resulting ω-End Group |

| Water (H₂O) / Potassium Hydroxide (KOH) | Hydroxide | Hydroxyl (-OH) researchgate.netnih.gov |

| Piperidine | Secondary Amine | Piperidinyl researchgate.netrsc.org |

| Dodecanethiol | Thiol | Thioether (-S-C₁₂H₂₅) rsc.org |

| Sodium Azide (NaN₃) | Azide Salt | Azide (-N₃) researchgate.net |

| Carboxylic Acids (R-COOH) | Carboxylate | Ester (-O-CO-R) researchgate.net |

The CROP of this compound exhibits characteristics of a living and controlled polymerization, provided that side reactions are minimized. core.ac.uknih.gov This "livingness" is a crucial feature, as it enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers. nih.govnih.gov The living nature implies that each initiator molecule starts one polymer chain, and these chains grow at a similar rate without undergoing premature termination or chain transfer. core.ac.uktu-dresden.de

A key advantage of the living CROP of this compound is the ability to precisely control the polymer's molecular weight and achieve a narrow molecular weight distribution (low polydispersity). core.ac.uktu-dresden.de

Molecular Weight Control : The number-average molecular weight (Mₙ) of the resulting polymer is directly proportional to the initial molar ratio of the monomer to the initiator ([M]/[I]), assuming complete monomer conversion. By simply adjusting this ratio, polymers of a desired chain length can be synthesized. researchgate.netnih.gov

Polydispersity Control : Polydispersity (Đ), also known as the polydispersity index (PDI), is a measure of the uniformity of chain lengths in a polymer sample. In an ideal living polymerization where initiation is fast and efficient, all polymer chains grow simultaneously, resulting in a narrow molecular weight distribution with Đ values close to 1.0. core.ac.ukvt.edu For poly(2-oxazoline)s, Đ values are typically low, often in the range of 1.1 to 1.3, indicating a well-controlled process. vt.edumdpi.com However, factors such as slow initiation relative to propagation or the presence of impurities can lead to higher Đ values. nih.govvt.edu

The choice of initiator significantly impacts the level of control. For instance, initiators like methyl triflate often yield polymers with lower polydispersity (Đ ≈ 1.10–1.15) compared to halide-based initiators, which may result in broader distributions (Đ ≈ 1.30–1.40) due to slower initiation and a greater prevalence of covalent species. vt.edu

Living/Controlled Polymerization Characteristics

Effect of Initiator Type and Concentration on Polymerization Kinetics

The cationic ring-opening polymerization (CROP) of this compound, like other 2-substituted-2-oxazolines, is significantly influenced by the choice of initiator and its concentration. The kinetics of this polymerization are dictated by the equilibrium between the covalent and the more reactive ionic propagating species. This equilibrium is, in turn, affected by the nature of the counter-ion introduced by the initiator.

Initiator Type:

The type of initiator used plays a crucial role in determining the rate of polymerization. Strong electrophilic initiators are required to start the CROP of 2-oxazolines. Commonly used initiators include alkyl halides and alkyl sulfonates such as tosylates and triflates. The reactivity of the initiator is related to the leaving group's ability; a better leaving group leads to a faster initiation and propagation.

For instance, the polymerization rate increases with the decreasing basicity of the counter-ion. This is because less basic counter-ions are less nucleophilic and have a lower tendency to form a covalent bond with the propagating oxazolinium cation. This shifts the equilibrium towards the more reactive ionic species, thus accelerating the polymerization. The order of reactivity for common counter-ions is generally observed as: Triflate > Nosylate (B8438820) > Tosylate > Iodide > Bromide.

Studies on analogous 2-alkyl-2-oxazolines have shown that initiators like methyl tosylate (MeOTs) and methyl triflate (MeOTf) are highly effective. While triflates are very reactive and lead to fast polymerization, they can also be less stable. Nosylates offer a good balance of high reactivity and stability. Alkyl halides, such as benzyl bromide, are also used and tend to have more dormant covalent active centers present during polymerization.

Initiator Concentration:

The concentration of the initiator, often expressed as the monomer-to-initiator ratio ([M]/[I]), has a direct impact on the polymerization kinetics and the resulting molecular weight of the polymer. At a constant monomer concentration, a higher initiator concentration (a lower [M]/[I] ratio) leads to a faster polymerization rate. This is because a higher concentration of initiator generates a greater number of active propagating species.

Conversely, decreasing the initiator concentration (a higher [M]/I] ratio) slows down the polymerization speed. However, for a living polymerization, the number-average molecular weight (Mn) of the resulting polymer increases linearly with an increasing [M]/[I] ratio. This relationship is a key indicator of a controlled polymerization process, allowing for the synthesis of polymers with predictable molecular weights. A higher concentration of reactive species can sometimes increase the likelihood of chain termination and other side reactions, which may compromise the "living" character of the polymerization.

Table 1: Effect of Initiator Type on Polymerization Rate of 2-Alkyl-2-Oxazolines

| Initiator Type | Counter-ion | Relative Polymerization Rate | Characteristics |

|---|---|---|---|

| Alkyl Triflate | Triflate (OTf⁻) | Very High | Highly reactive, can be unstable. |

| Alkyl Nosylate | Nosylate (ONs⁻) | High | Good balance of reactivity and stability. |

| Alkyl Tosylate | Tosylate (OTs⁻) | Moderate | Commonly used, stable, moderate reactivity. |

| Alkyl Iodide | Iodide (I⁻) | Moderate to Low | Forms a higher proportion of covalent species. |

| Alkyl Bromide | Bromide (Br⁻) | Low | Slower polymerization, more covalent species. |

Advanced Polymerization Techniques

Microwave-Assisted Polymerization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the cationic ring-opening polymerization of 2-alkyl-2-oxazolines, including this compound. This technique significantly reduces reaction times compared to conventional heating methods. The primary reason for this acceleration is the rapid and efficient heating of the polar reaction mixture, which allows for reaching high temperatures and pressures in a sealed vessel, a phenomenon known as superheating.

For the polymerization of 2-alkyl-2-oxazolines, this means that solvents like acetonitrile, which has a boiling point of 82°C at atmospheric pressure, can be heated to temperatures as high as 200°C. This substantial increase in temperature leads to a dramatic increase in the polymerization rate, by factors of up to 400. Importantly, despite the high temperatures, the living character of the polymerization is generally maintained. This is evidenced by first-order kinetics of monomer consumption and the ability to produce polymers with narrow molecular weight distributions (polydispersity index, PDI < 1.3).

Kinetic studies on various 2-alkyl-2-oxazolines under microwave irradiation have shown that the length of the alkyl side chain does not significantly influence the polymerization rate for longer chains. Therefore, the polymerization behavior of this compound can be expected to be similar to that of other long-chain 2-alkyl-2-oxazolines like 2-nonyl-2-oxazoline under these conditions. The use of microwave-assisted polymerization allows for the rapid synthesis of well-defined homopolymers and block copolymers of this compound.

Table 2: Comparison of Conventional vs. Microwave-Assisted Polymerization of 2-Alkyl-2-Oxazolines

| Parameter | Conventional Heating | Microwave-Assisted Polymerization |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Temperature | Limited by solvent boiling point at atmospheric pressure | Significantly higher due to superheating in a closed system (e.g., up to 200°C in acetonitrile) |

| Pressure | Atmospheric | Elevated |

| Polymerization Rate | Slower | Significantly faster (up to 400x) |

| Control over Polymerization | Good | Good, living character is maintained |

| Polydispersity Index (PDI) | Typically narrow (< 1.3) | Typically narrow (< 1.3) |

Homopolymerization of this compound

The homopolymerization of this compound is typically carried out via cationic ring-opening polymerization (CROP) to produce poly(this compound). This process involves the opening of the oxazoline (B21484) ring and the subsequent propagation of a polymer chain. The resulting homopolymer has a polyamide structure with undecyl side chains.

The synthesis is generally performed in a polar aprotic solvent, such as acetonitrile, and is initiated by an electrophilic compound. The living nature of the CROP of 2-oxazolines allows for the synthesis of homopolymers with controlled molecular weights and narrow molecular weight distributions. The molecular weight of the resulting poly(this compound) can be tailored by adjusting the monomer-to-initiator ratio.

The properties of poly(this compound) are largely determined by the long undecyl side chains, which impart a significant hydrophobic character to the polymer. This makes the homopolymer soluble in nonpolar organic solvents. Thermal analysis of poly(2-alkyl-2-oxazoline) homopolymers shows that the glass transition temperature (Tg) is influenced by the length of the alkyl side chain. For poly(this compound), the long, flexible undecyl chains act as internal plasticizers, resulting in a low Tg. Furthermore, the long alkyl side chains can crystallize, leading to a melting transition (Tm) in the polymer.

Copolymerization Strategies Involving this compound

Due to the living nature of its cationic ring-opening polymerization, this compound is an excellent candidate for the synthesis of various copolymer architectures. The incorporation of the undecyl side chain allows for the tuning of properties such as solubility and hydrophobicity. Copolymerization can be performed with other 2-substituted-2-oxazoline monomers to create random, gradient, or block copolymers.

For instance, copolymerizing this compound with a hydrophilic monomer like 2-ethyl-2-oxazoline (B78409) can produce amphiphilic copolymers. The distribution of the monomers along the polymer chain will depend on their relative reactivities and the polymerization method. Statistical copolymerization of monomers with different reactivities can lead to the formation of gradient copolymers in a one-step process.

Block Copolymer Synthesis

The most prominent copolymerization strategy involving this compound is the synthesis of block copolymers. This is achieved through sequential monomer addition, a technique made possible by the living character of the CROP. In this process, after the polymerization of the first monomer is complete, a second monomer is added to the reaction mixture, which then polymerizes from the active chain ends of the first block.

Di-block Copolymers:

Di-block copolymers containing a poly(this compound) block can be synthesized by initiating the polymerization of a first monomer, for example, a hydrophilic 2-alkyl-2-oxazoline, and then adding this compound to form the second block. The resulting AB di-block copolymer will have a hydrophilic and a hydrophobic segment, making it amphiphilic. An example is the synthesis of a di-block copolymer with 2-phenyl-2-oxazoline (B1210687), where the poly(this compound) block provides a nonpolar, crystallizable segment. capes.gov.br

Tri-block Copolymers:

Tri-block copolymers with ABA or ABC architectures can also be synthesized. For an ABA architecture, a bifunctional initiator can be used to simultaneously grow two A blocks, followed by the addition of the second monomer to form the central B block. Alternatively, a monofunctional initiator can be used to create an AB di-block copolymer, which then initiates the polymerization of a third monomer (or the first monomer again) to form an ABC or ABA tri-block copolymer. For instance, a tri-block copolymer of 2-phenyl-2-oxazoline and this compound has been synthesized, demonstrating the versatility of these monomers in creating complex polymer structures. capes.gov.br These tri-block copolymers can also exhibit amphiphilic properties, leading to interesting self-assembly behaviors. A three-armed star block copolymer has also been synthesized using 1,3,5-tris(bromomethyl)benzene (B90972) as an initiator. capes.gov.br

Table 3: Examples of Block Copolymer Architectures with this compound

| Copolymer Architecture | Example Monomer Combination | Synthesis Method | Key Properties |

|---|---|---|---|

| Di-block (AB) | 2-Phenyl-2-oxazoline (A) and this compound (B) | Sequential monomer addition | Amphiphilic, potential for self-assembly. capes.gov.br |

| Tri-block (ABA) | A = Poly(2-ethyl-2-oxazoline), B = Poly(this compound) | Sequential monomer addition from a monofunctional or bifunctional initiator | Thermoplastic elastomer-like properties, self-assembly into complex nanostructures. |

| Tri-block (ABC) | A = Poly(2-methyl-2-oxazoline), B = Poly(2-ethyl-2-oxazoline), C = Poly(this compound) | Sequential addition of three different monomers | Multi-responsive materials, hierarchical self-assembly. |

| Three-Armed Star Block | 2-Phenyl-2-oxazoline and this compound | Use of a trifunctional initiator like 1,3,5-tris(bromomethyl)benzene | Unique rheological and self-assembly properties. capes.gov.br |

Sequential Monomer Addition

The living nature of cationic ring-opening polymerization allows for the synthesis of well-defined block copolymers through the sequential addition of different 2-oxazoline monomers. This technique has been successfully applied to create amphiphilic block copolymers containing hydrophobic PUOX segments.

One notable approach involves the synthesis of diblock, triblock, and three-armed star-block copolymers by combining this compound (UndOx) with a less hydrophobic or aromatic monomer like 2-phenyl-2-oxazoline (PhOx). Using an initiator such as methyl nosylate for linear copolymers or a trifunctional initiator like 1,3,5-tris(bromomethyl) benzene (B151609) for star architectures, these polymerizations yield materials with predictable molecular weights and defined structures. The thermal properties of these copolymers are significantly influenced by the PUOX block, with the melting temperature (T_m) increasing with the length of the crystalline PUOX chain.

Another significant example is the creation of amphiphilic star-block copolymers using a hexafunctional metalloinitiator. In this method, this compound is sequentially polymerized with a hydrophilic monomer, such as 2-ethyl-2-oxazoline (PE

Reactivity and Post Polymerization Functionalization of Poly 2 Undecyl 2 Oxazoline and Its Copolymers

Amide Backbone Hydrolysis for Poly(ethylene imine) Derivatives

The poly(N-acyl-ethylene imine) structure of PAOx allows for the hydrolysis of the amide side chains to yield linear poly(ethylene imine) (L-PEI). This conversion is a key post-polymerization modification, as it transforms the neutral, hydrophobic character of PUndOx into a cationic, hydrophilic polymer in its protonated form. The hydrolysis can be controlled to be either partial or complete, and can be performed under both acidic and basic conditions.

The process of hydrolysis is of significant interest as it generates copolymers containing secondary amine groups in the polymer backbone, which can serve as charge carriers for applications like gene delivery or as reactive sites for further chemical modifications. However, the hydrolysis of very hydrophobic polymers like PUndOx presents unique challenges. Unlike water-soluble PAOx such as poly(2-ethyl-2-oxazoline) (PEtOx), PUndOx is not soluble in purely aqueous environments. Therefore, hydrolysis reactions for such hydrophobic polymers necessitate the use of co-solvent systems, for instance, a mixture of tetrahydrofuran (B95107) (THF) and aqueous acid, to ensure miscibility and facilitate the reaction.

Partial hydrolysis of the amide backbone is a strategic method to introduce secondary amine functionalities along the polymer chain, creating P(UndOx-co-EI) copolymers. This process allows for precise control over the number of cationic charges (upon protonation) and reactive sites on the polymer. The degree of hydrolysis is a critical parameter, as it directly influences the charge density and molecular weight of the resulting copolymer, which in turn affects its material and biological properties.

A significant advantage of PAOx chemistry is the ability to create block copolymers with distinct segments that can be selectively modified. Research has specifically investigated the selective hydrolysis of block copolymers containing 2-undecyl-2-oxazoline. For example, in diblock copolymers composed of a hydrophilic block like poly(2-ethyl-2-oxazoline) and a hydrophobic block of PUndOx, reaction conditions can be tuned to preferentially hydrolyze one block over the other.

Generally, in acidic conditions, both hydrophilic (e.g., PEtOx) and more hydrophobic (e.g., poly(2-phenyl-2-oxazoline)) side chains are readily cleaved. In contrast, basic conditions can offer higher selectivity, with some hydrophobic side chains like the phenyl group showing significant resistance to hydrolysis. This differential reactivity allows for the creation of amphiphilic block copolymers of PEI and PUndOx, which can self-assemble into complex nanostructures in solution. The ability to merge the properties of a hydrophobic PUndOx block with a cationic PEI block is of high interest for developing advanced materials for biomedical applications, including switchable nanoparticles and biosensors.

The table below summarizes typical conditions for the hydrolysis of different poly(2-oxazoline)s.

| Polymer | Hydrolysis Conditions | Solvent System | Key Findings |

|---|---|---|---|

| Poly(2-ethyl-2-oxazoline) (PEtOx) | Acidic (e.g., HCl) | Water | Well-controlled partial or full hydrolysis. |

| Poly(2-methyl-2-oxazoline) / Poly(2-phenyl-2-oxazoline) Copolymers | Acidic (HCl) or Basic (NaOH) | Water | Basic conditions offer higher selectivity for cleaving methyl groups over phenyl groups. |

| Poly(this compound) (PUndOx) / Hydrophobic PAOx | Acidic (e.g., HCl) | Co-solvent (e.g., THF/Water) | Hydrolysis is possible but proceeds at a much slower rate due to hydrophobicity and steric hindrance. |

Functionalization via Pendant 2-Oxazoline Moieties

A point of clarification is necessary regarding the structure of poly(this compound). The polymerization of 2-substituted-2-oxazolines, including this compound, proceeds via a cationic ring-opening polymerization (CROP) mechanism. In this process, the oxazoline (B21484) ring is opened, and its atoms are incorporated into the growing polymer backbone, forming a poly(N-undecanoylethylene imine) structure. Consequently, the final polymer does not possess pendant 2-oxazoline rings as side chains.

Functionalization through pendant oxazoline groups is a valid and powerful strategy for a different class of polymers, such as poly(2-isopropenyl-2-oxazoline) (PIPOx). In the case of PIPOx, polymerization occurs through the isopropenyl (vinyl) group, leaving the 2-oxazoline ring intact as a reactive pendant moiety on each repeating unit. These pendant rings are indeed susceptible to reactions with nucleophiles like thiols and carboxylic acids.

Given that the fundamental structure of poly(this compound) lacks these pendant reactive groups, the subsequent subsections (4.2.1 and 4.2.2) describing their specific reactions are not applicable to this particular polymer.

End-Group Functionalization of Poly(this compound)

The living or quasi-living nature of the cationic ring-opening polymerization of 2-oxazolines provides excellent control over the polymer architecture, including the straightforward introduction of functional groups at the beginning (α-end) and the end (ω-end) of the polymer chain. This allows for the synthesis of semi-telechelic (functionalized at one end) or telechelic (functionalized at both ends) PUndOx.

Functionalization is achieved through two primary strategies: the "initiator method" and the "terminator method".

Initiator Method (α-End Functionalization): The polymerization is started using an initiator molecule that already contains the desired functional group. A wide range of functional initiators are compatible with CROP, including alkyl halides and tosylates that bear functionalities such as alkynes, alkenes, or protected amines and hydroxyls. For example, using propargyl tosylate as an initiator would result in a PUndOx chain with an alkyne group at its α-end, ready for "click" chemistry reactions.

Terminator Method (ω-End Functionalization): The living cationic propagating chain end is quenched with a specific nucleophilic agent. This method is highly versatile, and a variety of nucleophiles can be employed to introduce different functionalities. Common terminating agents include water or hydroxides (to introduce hydroxyl groups), primary or secondary amines (to introduce amine groups), thiols, and azides.

The combination of these methods allows for the synthesis of PUndOx with a diverse range of end-group functionalities, enabling its use as a macromonomer, for surface grafting, or for conjugation to other molecules.

The following table lists representative initiators and terminating agents used in the CROP of 2-oxazolines to introduce specific end-group functionalities.

| Method | Reagent Class | Example Reagent | Introduced Functional Group |

|---|---|---|---|

| Initiator Method (α-End) | Alkyl Tosylates | Propargyl tosylate | Alkyne |

| Alkyl Halides | Allyl bromide | Alkene (Allyl) | |

| Benzyl (B1604629) Halides | 4-Vinylbenzyl chloride | Alkene (Styrene) | |

| Terminator Method (ω-End) | Hydroxides | Potassium hydroxide (B78521) (KOH) | Hydroxyl (-OH) |

| Amines | Piperidine | Piperidinyl | |

| Thiols | Sodium ethanethiolate | Thiol (-SH) / Thioether | |

| Azides | Sodium azide (B81097) (NaN₃) | Azide (-N₃) |

Telechelic and Semitelechelic Polymer Syntheses

Telechelic polymers, which possess two functional end-groups, and semitelechelic polymers, with one functional end-group, are valuable precursors for the synthesis of block copolymers, polymer networks, and other complex macromolecular architectures. The synthesis of such polymers from this compound can be readily achieved through the use of functional initiators and terminating agents in the CROP process. mdpi.com

The "initiator method" is a common strategy to produce semitelechelic poly(this compound). This involves using an initiator molecule that contains a desired functional group. A variety of initiators can be employed, with the choice depending on the desired end-group functionality. For instance, initiators bearing long-chain alkyl groups can be used to introduce hydrophobic end-groups. mdpi.com The living nature of the CROP ensures that each polymer chain will contain the functional group from the initiator at its α-terminus.

For the synthesis of telechelic poly(this compound), a bifunctional initiator can be used, which initiates polymerization in two directions, leading to a polymer with two living cationic chain ends. Subsequent termination with a functional nucleophile results in a telechelic polymer. Alternatively, a monofunctional initiator can be used, followed by termination with a nucleophile that introduces a functional group at the ω-terminus. To create a telechelic polymer with two different end groups (heterotelechelic), a functional initiator is used in combination with a different functional terminating agent.

A wide array of terminating agents can be utilized to quench the living oxazolinium cation at the end of the polymerization, thereby introducing a functional group at the ω-end of the polymer chain. The choice of terminating agent is dictated by the desired functionality. For example, termination with simple nucleophiles like water or hydroxide ions results in hydroxyl-terminated polymers. Amines, thiols, and carboxylates are also commonly used terminating agents to introduce their corresponding functionalities. vt.edu

Table 1: Examples of Initiators and Terminating Agents for Telechelic and Semitelechelic Poly(2-oxazoline) Synthesis

| End-Group Functionality | Initiator | Terminating Agent | Resulting Polymer |

| Hydroxyl | Methyl tosylate | Water/Sodium carbonate | Semitelechelic (α-methyl, ω-hydroxyl) |

| Amine | Methyl tosylate | Ammonia | Semitelechelic (α-methyl, ω-amino) |

| Carboxyl | Methyl tosylate | Carboxylate salt | Semitelechelic (α-methyl, ω-carboxyl) |

| Alkyl | Long-chain alkyl iodide | Methanolic KOH | Semitelechelic (α-alkyl, ω-hydroxyl) |

| Dihydroxyl | 1,4-Dibromobutene | Water/Sodium carbonate | Telechelic (α,ω-dihydroxyl) |

| Diamine | 1,4-Dibromobutene | Ammonia | Telechelic (α,ω-diamino) |

This table provides illustrative examples based on the synthesis of various poly(2-alkyl-2-oxazoline)s. The principles are applicable to the synthesis of telechelic and semitelechelic poly(this compound).

Click Chemistry Applications

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), and are stereospecific. core.ac.uk These reactions are particularly well-suited for the post-polymerization functionalization of polymers like poly(this compound) due to their efficiency and orthogonality. The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). tu-dresden.de

For poly(this compound) and its copolymers, clickable functionalities can be introduced in several ways:

Via a functional initiator: Polymerization can be initiated with a molecule containing a clickable group, such as an alkyne or an azide. This results in a semitelechelic polymer with a clickable group at the α-terminus. mdpi.com

Via a functional terminating agent: The living polymerization can be terminated with a nucleophile bearing a clickable moiety, leading to a polymer with a clickable group at the ω-terminus. core.ac.uk

Via copolymerization with a functional monomer: this compound can be copolymerized with another 2-oxazoline monomer that has a clickable side chain. This allows for the introduction of multiple clickable groups along the polymer backbone. Monomers containing alkene or alkyne functionalities are particularly useful as these groups are compatible with the CROP of 2-oxazolines. core.ac.uk

Once the clickable groups are incorporated into the poly(this compound) structure, they can be used to attach a wide variety of molecules and materials through click reactions. For example, an alkyne-functionalized polymer can be reacted with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. This strategy has been used to conjugate biomolecules, fluorescent dyes, and other polymers to poly(2-oxazoline)s. core.ac.uktu-dresden.de

The thiol-ene reaction is another efficient click reaction that can be employed for the functionalization of poly(this compound) copolymers that contain alkene side chains. This reaction involves the radical-mediated addition of a thiol to an alkene and proceeds with high efficiency and selectivity. core.ac.uk

The versatility of click chemistry allows for the creation of well-defined, functional materials based on poly(this compound) for a range of potential applications.

Table 2: Click Chemistry Strategies for Functionalizing Poly(this compound)

| Strategy | Clickable Monomer/Initiator/Terminator | Click Reaction | Example of Attached Molecule |

| Functional Initiator | Propargyl tosylate (alkyne) | CuAAC | Azide-functionalized dye |

| Functional Terminator | 3-Azidopropan-1-amine (azide) | CuAAC | Alkyne-functionalized drug molecule |

| Functional Comonomer | 2-(Dec-9-enyl)-2-oxazoline (alkene) | Thiol-ene | Thiol-containing peptide |

| Functional Comonomer | 2-(Pent-4-ynyl)-2-oxazoline (alkyne) | CuAAC | Azide-functionalized polyethylene (B3416737) glycol |

This table illustrates potential click chemistry applications for poly(this compound) based on established methods for other poly(2-oxazoline)s.

Advanced Materials Research Utilizing Poly 2 Undecyl 2 Oxazoline

Engineering of Amphiphilic Block Copolymers

The synthesis of amphiphilic block copolymers incorporating poly(2-undecyl-2-oxazoline) is achieved through living cationic ring-opening polymerization (CROP) of the respective 2-oxazoline monomers. This method allows for the creation of well-defined polymer architectures with controlled molecular weights and low polydispersity. The resulting block copolymers typically consist of a hydrophilic block, often poly(2-methyl-2-oxazoline) or poly(2-ethyl-2-oxazoline), and a hydrophobic block of poly(this compound). The "living" nature of the polymerization enables the sequential addition of different monomers to produce these distinct blocks. mdpi.com

These copolymers are of significant interest due to their amphiphilic nature, which drives their self-assembly into various nanostructures in aqueous solutions. The hydrophobic undecyl side chains of the poly(this compound) block form the core of these structures, while the hydrophilic blocks form a stabilizing corona that interfaces with the aqueous environment. This behavior is foundational to their application in fields such as drug delivery, where they can encapsulate hydrophobic therapeutic agents. nih.govnih.gov The versatility of the 2-oxazoline platform allows for the synthesis of a wide array of block copolymers with tunable properties, simply by varying the monomers used for the hydrophobic block. nih.gov

Self-Assembly into Supramolecular Structures

Micellar Formations (Spherical, Cylindrical)

In aqueous solutions, block copolymers with a poly(this compound) segment readily form micelles. These micelles are characterized by a core-shell structure where the hydrophobic poly(this compound) chains congregate to form the core, effectively shielded from the water by a corona of the hydrophilic block. mdpi.comnih.govtu-dresden.descilit.com The morphology of these micelles, whether spherical or cylindrical (worm-like), is largely dictated by the balance between the hydrophilic and hydrophobic block lengths. nih.gov

Spherical micelles are the most common morphology, particularly when the hydrophilic block is significantly larger than the hydrophobic block. tu-dresden.de As the relative length of the hydrophobic block increases, a transition from spherical to cylindrical micelles can be observed. nih.gov The formation of these micelles is a concentration-dependent phenomenon, occurring above a certain concentration known as the critical micelle concentration (CMC), which can be determined using techniques such as fluorescence spectroscopy with a probe like pyrene. acs.org

| Copolymer System | Micelle Morphology | Core Component | Corona Component | Key Influencing Factors |

|---|---|---|---|---|

| Poly(2-methyl-2-oxazoline)-b-poly(2-nonyl-2-oxazoline) | Spherical | Poly(2-nonyl-2-oxazoline) | Poly(2-methyl-2-oxazoline) | Relative block lengths, concentration |

| Poly(2-ethyl-2-oxazoline)-b-poly(2-propyl-2-oxazoline) | Spherical, Worm-like (Cylindrical), Vesicles | Poly(2-propyl-2-oxazoline) | Poly(2-ethyl-2-oxazoline) | Solvophobicity of the core-forming block |

Polymersomes and Pseudo-Vesicles

When the hydrophilic-to-hydrophobic block ratio is within a specific range, typically with a larger hydrophobic fraction compared to that which forms micelles, the self-assembly of poly(this compound) containing block copolymers can lead to the formation of polymersomes. nih.gov Polymersomes, or polymeric vesicles, are hollow spheres with a bilayer membrane composed of the amphiphilic block copolymers enclosing an aqueous core. nih.govencyclopedia.pub This structure is analogous to liposomes but with a membrane made of synthetic polymers, which can offer enhanced stability and tunable properties.

The formation of these vesicular structures is a complex process that can be influenced by the method of preparation, such as film rehydration or solvent switching. rsc.org The resulting polymersomes can encapsulate both hydrophilic molecules in their aqueous core and hydrophobic molecules within the polymeric membrane, making them highly versatile for various applications. nih.gov

Segmented Networks and Nanoreactors

Further organization of these block copolymers can lead to the formation of segmented polymer networks (SPNs). These are three-dimensional networks where the polymer chains are cross-linked, creating distinct hydrophilic and hydrophobic domains. tu-dortmund.deresearchgate.net The properties of these networks, such as their swelling behavior in different solvents, can be tailored by adjusting the composition and length of the polymer segments. nih.gov

These structured materials can act as nanoreactors, where the hydrophobic domains can serve as compartments for catalytic reactions or for the sequestration of specific molecules. The ability to control the size and environment of these domains makes them promising for applications in catalysis and separation technologies. researchgate.net

Influence of Alkyl Side Chain Length on Self-Assembly Morphology

The length of the alkyl side chain in the hydrophobic block of poly(2-alkyl-2-oxazoline)s plays a crucial role in determining the morphology of the self-assembled structures. nih.gov Generally, as the length of the alkyl side chain increases, the hydrophobicity of the polymer block becomes more pronounced. This increased hydrophobicity can lead to a lower critical micelle concentration and can influence the packing of the polymer chains within the core of the micelles or the membrane of polymersomes. nih.govacs.org

For instance, a longer alkyl chain like the undecyl group in poly(this compound) will create a more significant hydrophobic driving force for self-assembly compared to shorter chains like ethyl or propyl groups. This can result in more stable and well-defined nanostructures. nih.gov The increased side chain length can also affect the glass transition temperature of the polymer, which in turn influences the conditions required for self-assembly. acs.org

| Alkyl Side Chain | Resulting Polymer Property | Influence on Self-Assembly |

|---|---|---|

| Short (e.g., Methyl, Ethyl) | More hydrophilic, higher water solubility | Higher critical micelle concentration |

| Long (e.g., Nonyl, Undecyl) | More hydrophobic, lower water solubility | Lower critical micelle concentration, potential for more complex structures |

Surface Science and Coating Applications

Poly(this compound) and related poly(2-alkyl-2-oxazoline)s have garnered attention for their potential in surface science and as components of advanced coatings. When grafted onto surfaces, these polymers can modify the surface properties, such as hydrophobicity and biocompatibility. frontiersin.orgrsc.org The ability to create well-defined block copolymers allows for the design of surfaces with specific functionalities. For example, a surface can be modified with a block copolymer where one block anchors to the surface and the other, such as a hydrophilic poly(2-ethyl-2-oxazoline) block, extends into the surrounding medium, creating a brush-like layer. researchgate.net

These polymer brushes can impart non-fouling properties to surfaces, which is the ability to resist the non-specific adsorption of proteins and other biomolecules. frontiersin.orgrsc.org This is highly desirable in biomedical applications to prevent the rejection of implants and to improve the performance of biosensors. The antifouling properties of poly(2-oxazoline)s are considered comparable, and in some cases superior, to those of the widely used poly(ethylene glycol) (PEG). frontiersin.orgresearchgate.net The versatility in the side chain chemistry of poly(2-oxazoline)s, including the use of undecyl groups, allows for the fine-tuning of surface properties for specific applications. nih.govrsc.org

Low Surface Energy Coatings

Poly(this compound) is a key material in the formulation of low surface energy coatings. The incorporation of long aliphatic side chains results in hydrophobic, crystalline polymers. researchgate.net When applied as a coating, these polymers orient themselves to minimize interfacial energy with air. This orientation leads to a surface densely packed with the terminal methyl groups of the undecyl side chains. researchgate.net

Research has demonstrated that for the poly(2-(n-alkyl)-2-oxazoline) series, a significant decrease in surface energy occurs as the length of the alkyl side chain increases. researchgate.net While polymers with short side chains (methyl, ethyl) expose both the side chains and the polymer backbone, resulting in a hydrophilic surface with energy above 40 mN/m, those with longer side chains exhibit a sharp drop. researchgate.net For poly(this compound), this results in a highly hydrophobic surface with a very low surface energy, typically around 22 mN/m. researchgate.net This value is comparable to that of established low-energy surfaces like polytetrafluoroethylene (PTFE). The low surface energy is primarily attributed to the crystallization of the long alkyl side chains, which creates a well-ordered, nonpolar interface. researchgate.net

| Polymer Side Chain | Surface Energy (mN/m) | Surface Character |

| Methyl | > 40 | Hydrophilic |

| Ethyl | > 40 | Hydrophilic |

| Propyl | > 40 (unannealed), < 25 (annealed) | Hydrophilic / Hydrophobic |

| Undecyl | ~22 | Hydrophobic |

Low Adhesive Coatings

The same properties that impart low surface energy to Poly(this compound) coatings also make them effective as low-adhesive surfaces. researchgate.net The principle of "low adhesion" is intrinsically linked to low surface energy. A surface with low energy presents a non-polar, non-reactive interface to which other materials, particularly polar substances like water or biological macromolecules, have very weak van der Waals forces of attraction.

The crystalline, densely packed undecyl side chains create a uniform and chemically inert surface. This minimizes the points of contact and the strength of interaction for potential adhesives or contaminants. Consequently, materials coated with Poly(this compound) exhibit anti-fouling and easy-to-clean properties, as contaminants and adhesives are easily removed. This makes them suitable for applications where preventing adhesion is critical, such as in marine coatings, biomedical devices, and specialized industrial equipment.

Development of Hydrogels and Biofabrication Platforms

While the homopolymer of this compound is highly hydrophobic and thus unsuitable for forming hydrogels on its own, it serves as a crucial hydrophobic component in amphiphilic block copolymers for hydrogel and biofabrication applications. researchgate.netrsc.org Poly(2-alkyl-2-oxazoline)s (PAOXAs) are recognized as a versatile alternative to poly(ethylene glycol) (PEG) for creating biomaterials like hydrogels, which are water-swollen polymer networks used extensively in tissue engineering and 3D bioprinting. researchgate.netrsc.org

To create a hydrogel, the hydrophobic Poly(this compound) block is combined with a hydrophilic PAOXA block, such as Poly(2-ethyl-2-oxazoline). In an aqueous environment, these amphiphilic block copolymers self-assemble into structures like micelles or vesicles, with the hydrophobic undecyl chains forming the core and the hydrophilic chains forming the corona. mdpi.com These self-assembled structures can then be chemically or physically cross-linked to form a stable hydrogel network.

The key advantages of using PAOXA-based systems in biofabrication include:

Biocompatibility: PAOXAs exhibit excellent biocompatibility, similar to PEG. rsc.org

Chemical Versatility: The properties of the hydrogel can be precisely tuned by adjusting the lengths of the hydrophobic and hydrophilic blocks, allowing for control over mechanical strength, degradation rate, and swelling behavior. researchgate.netrsc.org

Stimuli-Responsiveness: By incorporating specific monomers, PAOXA hydrogels can be designed to respond to stimuli such as temperature or pH. helsinki.fi

For instance, a triblock copolymer consisting of a central Poly(this compound) block flanked by two hydrophilic Poly(2-ethyl-2-oxazoline) blocks can form a "flower-like" micellar hydrogel. These systems are being explored for controlled drug delivery and as scaffolds in regenerative medicine. nih.gov

Comparison with Other Polymer Platforms in Advanced Materials Design

Poly(this compound) and its copolymers offer distinct advantages when compared to other major polymer platforms used in advanced materials.

| Feature | Poly(2-oxazoline)s (PAOXAs) | Poly(ethylene glycol) (PEG) | Poly(N-isopropylacrylamide) (PNIPAM) |

| Synthesis & Functionalization | Facile synthesis with high control over architecture and end-group functionality. frontiersin.org | Synthesis of functional derivatives can be challenging and hazardous. frontiersin.org | Standard free-radical polymerization. |

| Biocompatibility | Excellent, "stealth" properties similar to PEG. sigmaaldrich.com | Gold standard for biocompatibility, but immunogenic responses have been reported. frontiersin.orgsigmaaldrich.com | Biocompatible, widely used in cell culture. |

| Stability | More stable towards oxidative degradation than PEG. frontiersin.orgnih.gov | Prone to oxidative degradation, limiting long-term applications. sigmaaldrich.com | Stable under typical physiological conditions. |

| Thermo-responsiveness | Tunable transition temperatures with minimal hysteresis by copolymerizing different monomers. sigmaaldrich.com | Generally hydrophilic; thermo-responsiveness is not an intrinsic property. | Sharp, well-defined LCST at ~32°C, but often exhibits thermal hysteresis. sigmaaldrich.com |

| Property Tuning | Highly tunable by varying the monomer side chain (e.g., undecyl for hydrophobicity, ethyl for hydrophilicity). researchgate.netnih.gov | Limited tunability of the polymer backbone itself. | Properties are less tunable compared to PAOXAs. |

2 Undecyl 2 Oxazoline As a Ligand in Catalysis

Design and Synthesis of 2-Undecyl-2-oxazoline-Containing Ligands

The design of oxazoline-containing ligands is highly modular, allowing for systematic tuning of steric and electronic properties. The synthesis of a this compound ligand would typically follow well-established procedures for 2-substituted-2-oxazolines. diva-portal.orgorganic-chemistry.org A common and efficient method involves the condensation of a chiral β-amino alcohol with a derivative of dodecanoic acid (the carboxylic acid corresponding to the undecyl group).

General synthetic routes include:

From Nitriles: The reaction of a chiral amino alcohol with dodecanenitrile, often catalyzed by a Lewis acid or under high temperatures, yields the corresponding this compound. Copper-NHC complexes have been shown to facilitate this reaction under milder conditions. organic-chemistry.org

From Carboxylic Acids/Derivatives: Condensation of a chiral amino alcohol with dodecanoic acid or its derivatives (like esters or acid chlorides) followed by cyclization is a primary route. This two-step process often involves the formation of an N-(2-hydroxyethyl)amide intermediate, which is then cyclized to the oxazoline (B21484) ring. diva-portal.org

From Aldehydes: Aromatic and aliphatic aldehydes can be converted to 2-substituted-2-oxazolines by reacting them with 2-aminoethanol in the presence of reagents like 1,3-diiodo-5,5-dimethylhydantoin. organic-chemistry.org

These synthetic strategies allow for the incorporation of the this compound moiety into various ligand backbones, creating monodentate, bidentate (e.g., bis(oxazolines), BOX), or tridentate (e.g., pyridyl-bis(oxazolines), PyBOX) ligands tailored for specific catalytic applications. nih.govnih.govrsc.orgsemanticscholar.org The undecyl group's primary role in the design is to introduce lipophilic character, potentially enhancing solubility in nonpolar organic solvents, and to exert specific steric effects within the catalyst's coordination sphere.

Application in Asymmetric Catalysis

Metal complexes derived from chiral oxazoline ligands are powerful catalysts for a multitude of asymmetric transformations. nih.govrameshrasappan.comacs.org The success of these ligands stems from their ability to form rigid, well-defined chiral environments around a metal center, thereby enabling high levels of stereocontrol. While specific data for the 2-undecyl derivative is not prevalent, the extensive research on analogues with other alkyl (e.g., isopropyl, tert-butyl) and aryl substituents provides a clear indication of its potential applications. nih.govrsc.org These catalysts have been successfully employed in reactions such as Diels-Alder and Aldol reactions, cyclopropanation, aziridination, allylic alkylations, and hydrogenations. rameshrasappan.comrsc.org

The utility of oxazoline ligands is demonstrated across a broad spectrum of enantioselective reactions. The specific transformation and its efficiency are often dependent on the choice of metal, the ligand backbone (e.g., PHOX, BOX, PyBOX), and the substituents on the oxazoline ring. nih.govrsc.orgacs.org

Key Enantioselective Reactions:

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): Phosphinooxazoline (PHOX) ligands are particularly effective in Pd-catalyzed reactions. For instance, the decarboxylative AAA to generate products with quaternary stereocenters often proceeds with high yield and enantioselectivity. nih.gov

Copper-Catalyzed Cyclopropanation: C₂-symmetric bis(oxazoline) (BOX) ligands complexed with copper(I) are classic catalysts for the asymmetric cyclopropanation of alkenes with diazoacetates, delivering cyclopropanes with excellent enantiomeric excess (ee). rameshrasappan.comacs.org

Iron- and Copper-Catalyzed Diels-Alder Reactions: Lewis acidic metal-BOX complexes catalyze the enantioselective Diels-Alder reaction between dienes and dienophiles, providing access to chiral cyclohexene (B86901) derivatives. rsc.orgacs.org

Asymmetric Henry Reaction: Copper-bis(oxazoline) complexes have been shown to be effective catalysts for the asymmetric Henry reaction, yielding chiral nitroaldols. researchgate.net

Asymmetric Hydrogenation: Ruthenium(II)-NHC catalysts have been used for the asymmetric hydrogenation of 2-oxazolones to produce optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities. rsc.org

The following table presents representative data for transformations mediated by metal-oxazoline complexes, illustrating their general effectiveness.

| Reaction | Catalyst/Ligand | Substrate | Yield (%) | ee (%) |

| Asymmetric Allylic Amination | Pd / (S)-tBu-PHOX | Allylic Carbonate | 89 | 92 |

| Diels-Alder Cycloaddition | Fe(III)-BOX complex | Cyclopentadiene & Acrylimide | >95 | 98 |

| Aziridination | Cu(I)-bis(oxazoline) | Styrene & N-tosyliminophenyliodinane | High | >90 |

Data compiled from representative examples in the literature to illustrate the general efficacy of the oxazoline ligand class. nih.govrameshrasappan.comacs.org

The coordination of oxazoline ligands to metal centers is fundamental to their function in catalysis. rameshrasappan.com Typically, the nitrogen atom of the oxazoline ring acts as a Lewis basic donor site. In multidentate ligands like bis(oxazolines) (BOX) or pyridyl-bis(oxazolines) (PyBOX), the ligand chelates the metal ion, forming stable five- or six-membered rings. rameshrasappan.comresearchgate.net This chelation creates a rigid C₂-symmetric or pincer-type chiral environment around the metal. acs.orgrsc.org The metal-to-ligand ratio in the active catalytic species is generally 1:1, leaving coordination sites on the metal available for substrate binding. rameshrasappan.com

The denticity of the ligand—the number of donor atoms that bind to the metal—is a critical design element. nih.gov

Monodentate oxazolines are less common but can be effective in specific applications.

Bidentate ligands , such as BOX and PHOX, are the most widely used. nih.govacs.org Their C₂-symmetry simplifies the number of possible transition states, often leading to higher enantioselectivity. acs.org The chelation restricts the ligand's conformational freedom, creating well-defined chiral pockets that effectively discriminate between the enantiotopic faces of the incoming substrate. rameshrasappan.com

Tridentate ligands , like PyBOX, offer a different coordination geometry (typically meridional) which can be advantageous in certain reactions by creating a distinct steric and electronic environment at the metal center. rsc.orgrsc.org

The chirality arises from the stereocenters on the oxazoline ring, which are derived from the starting chiral amino alcohol. researchgate.net The substituents at these positions (e.g., isopropyl, phenyl, or in this case, the undecyl group at the 2-position) project into the space around the metal's active site. They control the enantioselectivity by sterically blocking one of the two possible pathways for substrate approach, forcing the reaction to proceed via a lower-energy transition state that leads to one specific enantiomer of the product. rameshrasappan.com

The precise structure and coordination geometry of metal-oxazoline complexes are elucidated using a combination of analytical techniques.

NMR Spectroscopy: Nuclear Magnetic Resonance (¹H, ¹³C, ³¹P NMR) is used to characterize the complex's structure in solution and to confirm ligand binding to the metal. nih.govrsc.org

Other Techniques: UV-Vis and Infrared (IR) spectroscopy, as well as mass spectrometry (MS), are also employed to confirm the formation and purity of the metal-ligand complexes. nih.govresearchgate.net

For example, the characterization of nickel(II) complexes with 2-acylmethyl-2-oxazolines revealed a distorted seesaw-shaped geometry around the metal center through X-ray analysis. researchgate.net

A sophisticated application of oxazoline ligands is in the field of photoswitchable catalysis, where the catalytic activity or selectivity of a complex is controlled by light. rsc.orgrsc.orgresearchgate.net This is achieved by incorporating a photoresponsive unit, such as an azobenzene (B91143) or diazocine group, into the ligand backbone. rsc.orgsemanticscholar.org

In one study, an azopyridine-based chiral oxazoline ligand was synthesized. rsc.orgrsc.org This ligand coordinates to a rare-earth metal (e.g., Lanthanum). The azopyridine unit can undergo reversible E/Z photoisomerization upon irradiation with UV or visible light. This isomerization alters the ligand's coordination mode, switching between a tridentate (E-isomer) and a bidentate (Z-isomer) binding fashion. rsc.orgrsc.org

This change in coordination directly impacts the catalytic performance. In an enantioselective cyclic aminal synthesis, the catalyst's enantioselectivity could be modulated by light. The catalyst with the E-isomer ligand (tridentate coordination) provided a higher enantiomeric excess compared to the catalyst under UV irradiation, which favors the Z-isomer and a bidentate coordination mode. rsc.org This demonstrates that light can be used as a non-invasive external stimulus to reversibly tune the stereochemical outcome of a reaction catalyzed by a single oxazoline-based catalyst. rsc.orgrsc.org

Computational Chemistry and Mechanistic Insights for 2 Oxazoline Systems

Quantum Chemical Calculations of Oxazoline (B21484) Ring Conformations

The conformation of the 2-oxazoline ring is a critical factor that influences its reactivity and polymerization behavior. Quantum chemical calculations have been employed to investigate the geometry of the 2-oxazoline ring, revealing a complex energetic landscape.

Studies on the parent 2-oxazoline molecule have shown that the ring can exist in either a planar or a non-planar (puckered) conformation. The energy barrier between these conformations is very small, making it a challenging system for computational methods to accurately predict the ground state geometry. For instance, some computational methods like HF/cc-pVQZ, M06-2X/cc-pVQZ, and B3LYP/cc-pVQZ predict a planar structure for 2-oxazoline, while others, such as MP2, suggest a non-planar ground state. comporgchem.com Experimental evidence from microwave spectroscopy indicates that the 2-oxazoline ring is indeed puckered in its ground state, with a low barrier to inversion through a planar transition state. comporgchem.com

The presence of a substituent at the 2-position, such as the undecyl group in 2-Undecyl-2-oxazoline, is expected to influence the ring's conformational preference. However, specific quantum chemical calculations on the conformation of this compound are not extensively reported in the literature. It is reasonable to infer that the bulky undecyl group may introduce steric interactions that further favor a non-planar conformation to minimize steric strain.

Quantum chemical calculations have also shed light on the electronic structure of the 2-oxazoline ring. The π-electron delocalization along the N–C–O segment of the ring is a significant feature. semanticscholar.org This delocalization results in bond lengths that are intermediate between single and double bonds and leads to a distribution of partial charges on the nitrogen and oxygen atoms. semanticscholar.org This electronic characteristic is crucial for the initiation of cationic ring-opening polymerization, as it influences the site of electrophilic attack.

Table 1: Comparison of Computational Methods for Predicting 2-Oxazoline Ring Conformation

| Computational Method | Basis Set | Predicted Geometry | Inversion Barrier (J mol⁻¹) |

|---|---|---|---|

| HF | cc-pVQZ | Planar | - |

| M06-2X | cc-pVQZ | Planar | - |

| B3LYP | cc-pVQZ | Planar | - |

| CCSD | cc-pVTZ/cc-pVQZ | Planar | - |

| CCSD(T) | cc-pVTZ/cc-pVQZ | Planar | - |

| CCSD(T)-F12 | cc-pVTZ | Non-planar | 5.5 |

| MP2 | cc-pV5Z | Non-planar | 61 |

| Experimental | - | Puckered | 49 ± 8 |

Theoretical Studies on Polymerization Reaction Mechanisms

The cationic ring-opening polymerization (CROP) is the most common method for synthesizing poly(2-oxazoline)s. nih.gov Theoretical studies have been instrumental in elucidating the mechanism of this polymerization process. The CROP of 2-oxazolines generally proceeds through three main steps: initiation, propagation, and termination. researchgate.net

Initiation: The polymerization is initiated by an electrophilic species that attacks the nitrogen atom of the 2-oxazoline ring. researchgate.net Quantum chemical calculations have shown that despite the higher electronegativity of the oxygen atom, the delocalization of π-electrons in the N-C-O segment results in comparable partial charges on both nitrogen and oxygen, making the nitrogen atom susceptible to electrophilic attack. semanticscholar.org

Propagation: The propagation step involves the nucleophilic attack of a monomer on the growing polymer chain end, which can be either an ionic or a covalent species, depending on the initiator and reaction conditions. researchgate.net Density Functional Theory (DFT) calculations and ab initio molecular dynamics simulations have been used to study the factors affecting the propagation rate constants. acs.org These studies have revealed that both electronic and steric effects of the substituent at the 2-position play a crucial role. acs.orgresearchgate.net For this compound, the long alkyl chain would exert a significant steric hindrance, which is expected to influence the polymerization kinetics.

Termination: Termination of the polymerization can occur through various pathways, including reaction with a terminating agent or chain transfer reactions.

Theoretical studies have also explored the living nature of the CROP of 2-oxazolines, which allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. mdpi.com

Modeling of Structure-Property Relationships in Poly(this compound)

Modeling the relationship between the structure of a polymer and its properties is essential for designing materials with specific functionalities. For poly(2-oxazoline)s, the properties are highly tunable by varying the substituent at the 2-position of the oxazoline ring. acs.orgmdpi.com

In the case of poly(this compound), the long, hydrophobic undecyl side chain is the primary determinant of its properties. Based on general structure-property relationships established for poly(2-alkyl-2-oxazoline)s, the following can be inferred for poly(this compound):

Solubility: Due to the long undecyl chain, poly(this compound) is expected to be a highly hydrophobic polymer. It will be insoluble in water and soluble in nonpolar organic solvents. This contrasts with poly(2-oxazoline)s with short alkyl side chains (e.g., methyl or ethyl), which are water-soluble. mdpi.com

Thermal Properties: The long alkyl side chains will influence the polymer's thermal properties, such as its glass transition temperature (Tg). Generally, longer alkyl side chains in poly(2-alkyl-2-oxazoline)s lead to lower Tg values due to increased chain flexibility.

Amphiphilicity and Self-Assembly: While the homopolymer is hydrophobic, block copolymers containing a poly(this compound) segment and a hydrophilic poly(2-oxazoline) segment would be amphiphilic. These amphiphilic block copolymers can self-assemble in aqueous solutions to form various nanostructures, such as micelles and vesicles. mdpi.com

Biomedical Applications: The biocompatibility of poly(2-oxazoline)s has led to their investigation for various biomedical applications. nih.gov The hydrophobic nature of poly(this compound) could be exploited in applications such as drug delivery systems for hydrophobic drugs, where it can form the core of micelles. researchgate.net

Quantitative Structure-Property Relationship (QSPR) models, which use computational descriptors to predict polymer properties, could be developed for poly(2-alkyl-2-oxazoline)s to more precisely predict the properties of poly(this compound).

Table 2: Predicted Properties of Poly(this compound) Based on Structure-Property Relationships of Poly(2-alkyl-2-oxazoline)s

| Property | Predicted Characteristic for Poly(this compound) | Rationale |

|---|---|---|

| Water Solubility | Insoluble | Long hydrophobic undecyl side chain. |

| Organic Solvent Solubility | Soluble in nonpolar solvents | Hydrophobic nature of the polymer. |

| Glass Transition Temperature (Tg) | Relatively low | Increased chain flexibility due to long alkyl side chains. |

| Amphiphilicity (in block copolymers) | Forms the hydrophobic block | The undecyl group provides a large hydrophobic domain. |

| Potential Applications | Hydrophobic drug delivery, surface modification | Based on its hydrophobicity and the biocompatibility of the poly(2-oxazoline) backbone. |

Analytical Techniques for the Characterization of 2 Undecyl 2 Oxazoline and Its Polymers

Spectroscopic Methods

Spectroscopic methods are essential for elucidating the molecular structure of 2-undecyl-2-oxazoline and confirming the successful polymerization into poly(this compound).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of 2-oxazoline monomers and their polymers. researchgate.net It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.